N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is an organic compound characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-(methylsulfanyl)aniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron powder in acidic conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline
- N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline
Uniqueness
N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Biological Activity
N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is an organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, supported by data tables and relevant findings from various studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅N₁S
- Molecular Weight : Approximately 197.33 g/mol
- IUPAC Name : this compound
The compound features a dimethylpropyl group and a methylsulfanyl substituent attached to an aniline backbone, which contributes to its chemical reactivity and potential biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.
Cytotoxic Effects
Cytotoxicity assays have been conducted to evaluate the effect of this compound on various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
PC-3 | 20 |
These results indicate that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against various bacterial strains. Specific findings include:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values demonstrated significant antimicrobial effects, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A study investigated the effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death. This study highlights the compound's potential as a lead for developing new anticancer therapies . -
Research on Antimicrobial Properties :
In a comparative study of various aniline derivatives, this compound showed superior antimicrobial activity compared to other tested compounds. This suggests that modifications in the chemical structure can enhance biological activity .
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H19NS/c1-12(2,3)9-13-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3 |
InChI Key |
WNMQTBYEZHLCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.